

alternative names for 4-(methoxymethoxy)benzoic acid

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Compound of Interest

Compound Name: 4-(methoxymethoxy)benzoic Acid

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An In-Depth Technical Guide to **4-(Methoxymethoxy)benzoic Acid**: Synthesis, Applications, and Experimental Protocols

Introduction

4-(Methoxymethoxy)benzoic acid is a valuable carboxylic acid derivative that serves as a crucial building block and intermediate in modern organic synthesis. Its utility primarily lies in its role as a protected form of 4-hydroxybenzoic acid, a common structural motif in many biologically active compounds. The introduction of the methoxymethyl (MOM) ether protecting group on the phenolic hydroxyl function allows for a wide range of chemical transformations to be performed on other parts of the molecule without unintended interference from the acidic phenol. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of **4-(methoxymethoxy)benzoic acid**, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount in scientific research and development. **4-(Methoxymethoxy)benzoic acid** is known by several alternative names and is registered under various chemical identifiers.

Systematic and Common Names:

- IUPAC Name: **4-(methoxymethoxy)benzoic acid**[\[1\]](#)
- Synonyms: Benzoic acid, 4-(methoxymethoxy)-; 4-(MethoxyMethoxy)benzoicacid[\[1\]](#)

Chemical Identifiers:

Identifier	Value	Source
CAS Number	25458-44-0	[1]
PubChem CID	11252351	[1]
EC Number	891-277-4	[1]
DSSTox Substance ID	DTXSID00460120	[1]
InChI	InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11)	[1]
InChIKey	XIFRBTZCMICRPL-UHFFFAOYSA-N	[1]
SMILES	<chem>COCOC1=CC=C(C=C1)C(=O)O</chem>	[1]

Physicochemical Properties

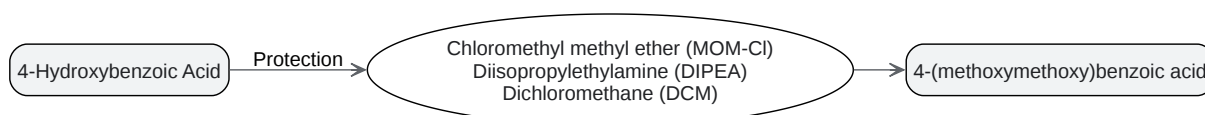
The physical and chemical properties of **4-(methoxymethoxy)benzoic acid** are essential for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Appearance	White solid (as per synthesis protocols)
Exact Mass	182.05790880 Da [1]

Synthesis of 4-(Methoxymethoxy)benzoic Acid

The most common and direct route to **4-(methoxymethoxy)benzoic acid** is through the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is typically achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Synthetic Workflow



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Caption: Synthetic pathway for **4-(methoxymethoxy)benzoic acid**.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis procedure[2].

Materials:

- 4-Hydroxybenzoic acid
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOM-Cl)
- Methanol
- 4 M Aqueous potassium hydroxide (KOH)
- 4 M Hydrochloric acid (HCl)

- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate

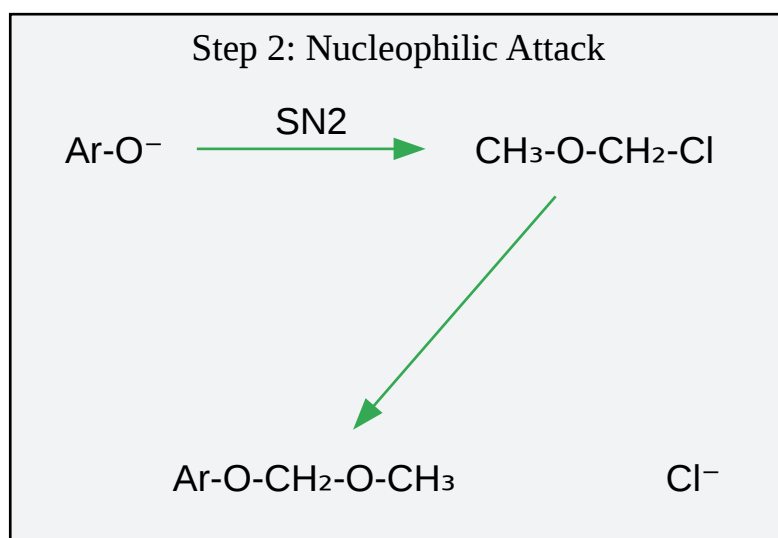
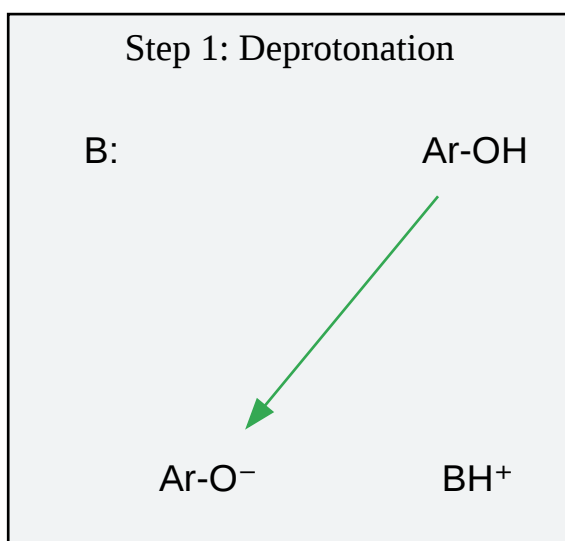
Procedure:

- Suspend 4-hydroxybenzoic acid (e.g., 2.00 g, 14.5 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Sequentially add diisopropylethylamine (10.1 mL, 57.9 mmol) and chloromethyl methyl ether (2.20 mL, 29.0 mmol) to the cooled suspension.
- Allow the reaction mixture to gradually warm to room temperature and stir for 2.5 hours.
- Cool the mixture again in an ice bath and add an additional portion of chloromethyl methyl ether (1.10 mL, 14.5 mmol).
- Stir the reaction at room temperature for an additional 17 hours.
- Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.
- To the residue, add methanol (50 mL) and 4 M aqueous potassium hydroxide (50 mL) and stir at room temperature for 3 hours to hydrolyze any ester byproducts.
- Concentrate the mixture again under reduced pressure to remove the methanol.
- Acidify the residue with 4 M hydrochloric acid, then dilute with water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

- Concentrate the organic phase under reduced pressure to yield **4-(methoxymethoxy)benzoic acid** as a white solid[2].

Mechanistic Insights

The protection of the phenolic hydroxyl group with MOM-Cl proceeds via a nucleophilic substitution reaction. The base, DIPEA, deprotonates the acidic phenolic proton, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl.



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Caption: Mechanism of MOM protection of a phenol.

Applications in Research and Drug Development

The primary application of **4-(methoxymethoxy)benzoic acid** is as a protected building block in multi-step organic synthesis. The MOM group is stable to a variety of reaction conditions that are incompatible with a free phenolic hydroxyl group, such as reactions involving strong bases, organometallics, and certain reducing and oxidizing agents[3].

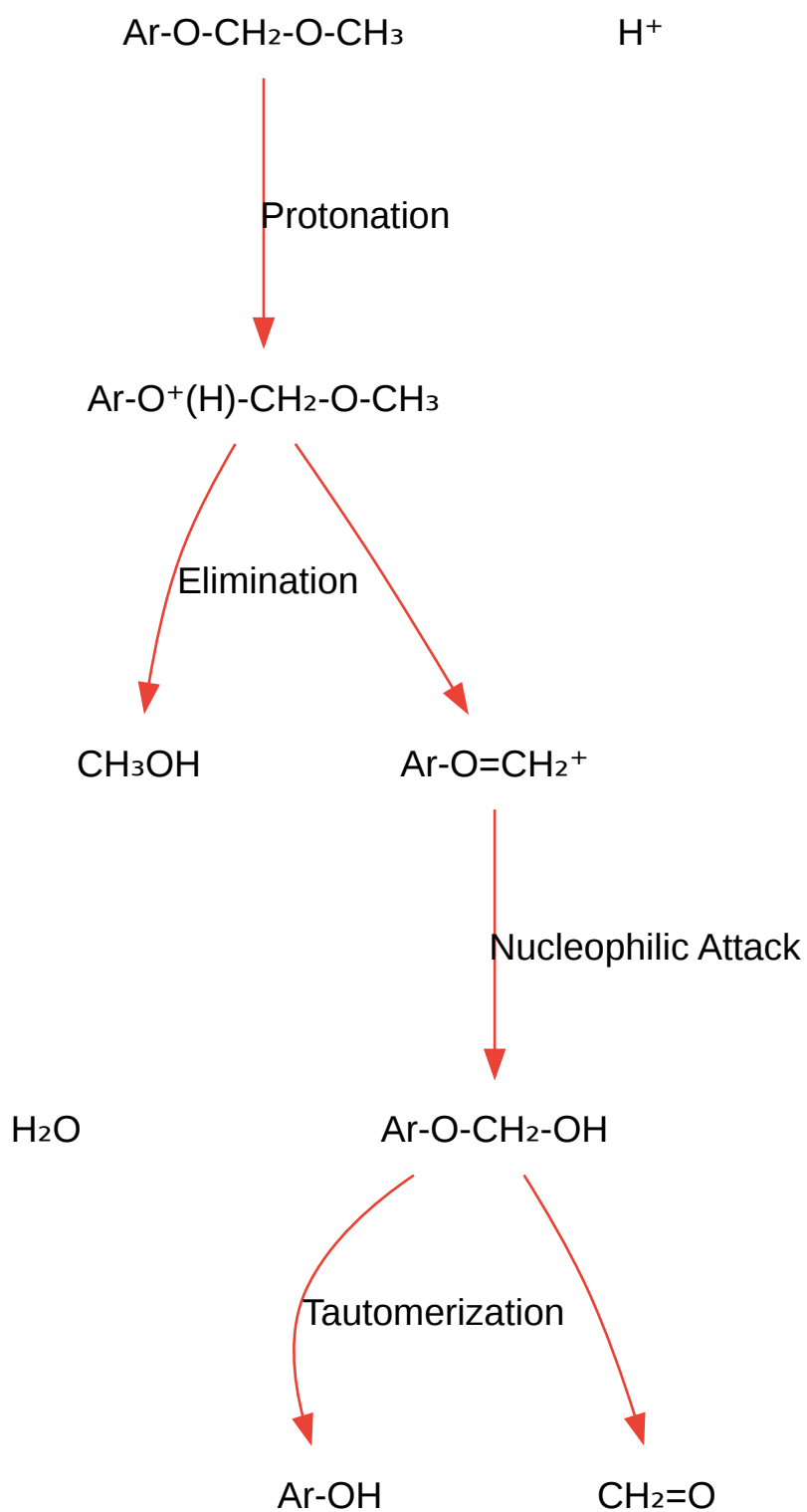
This stability makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). While specific examples of blockbuster drugs synthesized using **4-(methoxymethoxy)benzoic acid** are not readily available in the public domain, its utility as a protected form of a common biaryl precursor is well-established in medicinal chemistry programs aimed at developing new therapeutic agents[4][5]. For instance, benzoic acid derivatives are key components in the synthesis of anti-inflammatory drugs, analgesics, and cardiovascular agents[4][6].

Deprotection Strategies

The removal of the MOM protecting group is a critical step to unveil the free hydroxyl group in the final stages of a synthesis. The most common method for MOM deprotection is acid-catalyzed hydrolysis[3][7].

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism involves the protonation of the ether oxygen, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to regenerate the alcohol and release formaldehyde[3].



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Caption: Acid-catalyzed deprotection of a MOM ether.

Comparison of Deprotection Methods

A variety of acidic reagents can be employed for the cleavage of MOM ethers. The choice of reagent depends on the sensitivity of other functional groups present in the molecule[3].

Reagent(s)	Solvent(s)	Temperature	Typical Reaction Time	Reference
HCl	H ₂ O, MeOH	Room Temperature	3 days	[3]
HBr	CH ₂ Cl ₂	0 °C	2 hours	[3]
Trifluoroacetic acid (TFA)	CH ₂ Cl ₂	Room Temperature	12 hours	
ZnBr ₂ / n-PrSH	CH ₂ Cl ₂	Room Temperature	< 10 minutes	[8]
Solid Acid Catalyst (Wells-Dawson)	Dichloroethane	Reflux	< 1 hour	[9]

Representative Deprotection Protocol

This protocol is a general procedure for the acid-catalyzed deprotection of MOM ethers.

Materials:

- MOM-protected compound (e.g., **4-(methoxymethoxy)benzoic acid**)
- Methanol (MeOH)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate

Procedure:

- Dissolve the MOM-protected compound in methanol.
- Add a catalytic amount of concentrated hydrochloric acid.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Spectroscopic Characterization

The structural elucidation of **4-(methoxymethoxy)benzoic acid** and its reaction products relies on standard spectroscopic techniques.

- $^1\text{H-NMR}$: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the range of 7.0-8.0 ppm), a singlet for the two protons of the $-\text{O-CH}_2\text{-O-}$ group at approximately 5.26 ppm, and a singlet for the three protons of the methoxy group ($-\text{O-CH}_3$) at around 3.37 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift, typically above 12 ppm[2].
- Mass Spectrometry (ESI-MS): In negative ion mode, the ESI mass spectrum is expected to show a peak corresponding to the deprotonated molecule $[\text{M-H}]^-$ at m/z 181[2].

Conclusion

4-(Methoxymethoxy)benzoic acid is a synthetically versatile and important intermediate for organic chemists, particularly those engaged in the synthesis of complex molecules for

pharmaceutical and materials science applications. Its straightforward synthesis via the protection of 4-hydroxybenzoic acid, coupled with the robust nature of the MOM protecting group and the various methods available for its selective removal, makes it an indispensable tool. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and mechanistic insights to aid researchers in its effective utilization.

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